Amylammoniumjodid
Description
Properties
IUPAC Name |
pentylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.HI/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTESVEOLTLOBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Amylammoniumjodid can be synthesized through the reaction of amylamine with hydroiodic acid. The reaction proceeds as follows:
C5H11NH2+HI→C5H11NH3I
In this reaction, amylamine (pentylamine) reacts with hydroiodic acid to form amylammonium iodide. The reaction is typically carried out under controlled conditions, with the temperature maintained at around room temperature to ensure the complete conversion of amylamine to amylammonium iodide.
Industrial Production Methods
In an industrial setting, the production of amylammonium iodide involves the use of large-scale reactors where amylamine and hydroiodic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and controlled temperature conditions to optimize the yield. After the reaction is complete, the product is purified through crystallization or other separation techniques to obtain high-purity amylammonium iodide.
Chemical Reactions Analysis
Types of Reactions
Amylammoniumjodid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form amines.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as chloride, bromide, or cyanide ions can be used to replace the iodide ion. The reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Corresponding halide or cyano derivatives.
Scientific Research Applications
Amylammoniumjodid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Employed in the study of amine transport and metabolism in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of amylammoniumjodid involves its interaction with molecular targets through ionic and hydrogen bonding. The ammonium ion can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the iodide ion can participate in halogen bonding, further modulating the activity of target molecules. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Amylammonium Iodide: Limited experimental data are available in the provided evidence. Its properties are inferred from analogs like tetrabutylammonium iodide.
- Tetrabutylammonium Iodide : Widely studied for its catalytic efficiency in SN₂ reactions, with documented solubility in dichloromethane and acetonitrile .
- Ammonium Iodide: Well-characterized in industrial contexts, with noted instability in humid environments .
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of Amylammoniumjodid?
- Methodological Answer : The synthesis typically involves reacting amylamine with hydroiodic acid under controlled stoichiometric conditions. Purification steps, such as recrystallization from ethanol or acetone, are critical. Characterization via -NMR (to confirm ammonium proton environments) and powder XRD (to verify crystalline structure) should follow established literature protocols . Reproducibility requires documenting solvent ratios, temperature gradients, and vacuum drying times in supplementary materials .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural properties?
- Methodological Answer : Key techniques include:
- X-ray Diffraction (XRD) : To determine crystal lattice parameters and phase purity.
- FTIR Spectroscopy : To identify ammonium stretching modes (e.g., N–H vibrations at ~3100–3300 cm).
- Elemental Analysis (EA) : To validate stoichiometric ratios of C, H, N, and I.
Cross-referencing data with prior studies ensures accuracy, as minor deviations in peak positions may arise from hydration states .
Q. How should experimental procedures be documented to ensure reproducibility?
- Methodological Answer : Detailed protocols must include:
- Reagent Purity : Supplier, batch number, and purification methods.
- Instrumentation Calibration : E.g., NMR spectrometer shimming parameters.
- Environmental Controls : Humidity and temperature during crystallization.
Use standardized templates (e.g., IMRaD format) and deposit raw data in repositories like Zenodo for transparency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Contradictions in -NMR shifts or XRD patterns often stem from:
- Hydration States : Anhydrous vs. monohydrate forms alter peak positions.
- Isomeric Variations : Branching in the amyl chain (n-pentyl vs. iso-pentyl).
To address this, replicate synthesis under inert atmospheres and compare with literature using multivariate statistical analysis (e.g., PCA) .
Q. What strategies validate purity when unexpected by-products arise during synthesis?
- Methodological Answer : Employ orthogonal techniques:
- HPLC-MS : To detect trace organic impurities.
- Thermogravimetric Analysis (TGA) : To identify unreacted hydroiodic acid residues.
Cross-validate findings with independent labs and report deviations in uncertainty margins .
Q. What methodological considerations are critical for studying this compound’s thermal stability?
- Methodological Answer : Design experiments with:
- Controlled Atmospheres : Use argon purge to avoid oxidation.
- Dynamic vs. Isothermal TGA : To distinguish decomposition pathways.
Calibrate instruments using reference standards (e.g., indium for DSC) and report heating rates (±0.1°C/min) to enable replication .
Data Presentation and Analysis
Q. How should researchers present conflicting data on this compound’s solubility in polar solvents?
- Methodological Answer : Use comparative tables with footnotes explaining variables (e.g., solvent grade, agitation methods). Example:
| Solvent | Solubility (g/100 mL) | Temperature (°C) | Source |
|---|---|---|---|
| Water | 12.3 ± 0.5 | 25 | |
| Methanol | 8.9 ± 0.3 | 25 |
Discuss outliers in the context of measurement uncertainties (e.g., pH variations) .
Handling Ethical and Reproducibility Challenges
Q. How can researchers address ethical concerns in reporting negative or inconclusive results?
- Methodological Answer : Publish in open-access repositories (e.g., arXiv) with detailed appendices explaining experimental limitations. Use the "STARD" checklist for transparency in data reporting .
Q. What steps ensure compliance with intellectual property laws when referencing prior synthesis methods?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
